2-溴异丁酸-d6

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

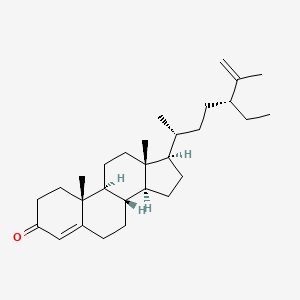

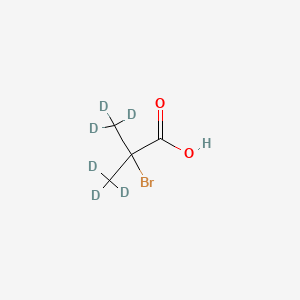

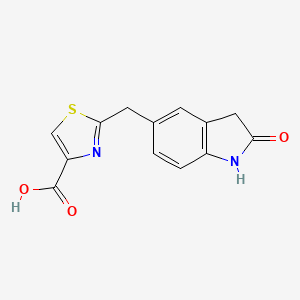

2-Bromoisobutyric-d6 Acid is a biochemical used for proteomics research . It is used in the synthesis of dextran macroinitiator for atom transfer radical polymerization (ATRP) by partial esterification of the hydroxyl group of the polysaccharide . The molecular formula of 2-Bromoisobutyric-d6 Acid is C4HD6BrO2, and its molecular weight is 173.04 .

Synthesis Analysis

Ethyl 2-bromoisobutyrate, a related compound, is synthesized through the esterification reaction between ethyl alcohol and 2-bromoisobutyric acid. This process is typically catalyzed by sulfuric acid and conducted at elevated temperatures .Molecular Structure Analysis

The molecular formula of 2-Bromoisobutyric-d6 Acid is C4HD6BrO2 . The structure of a similar compound, 2-Bromobutyric acid, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

2-Bromobutyric acid is used as a building block chemical, such as in the preparation of Levetiracetam, an anticonvulsant medication . The production of (±)-2-Bromobuyric acid may be prepared by the acid-catalyzed Hell–Volhard–Zelinsky reaction, where butyric acid is treated with elemental bromine .科学研究应用

用于原子转移自由基聚合 (ATRP) 的葡聚糖大分子引发剂的合成

2-溴异丁酸用于通过部分酯化多糖的羟基来合成用于原子转移自由基聚合 (ATRP) 的葡聚糖大分子引发剂 . 此过程对于开发先进材料和聚合物至关重要。

多功能二氧化硅胶体的制备

多功能二氧化硅胶体是通过用 2-溴-2-甲基丙酸稳定化的量子点对其进行包覆而制备的 . 这些胶体在药物递送、生物成像和生物传感等各个领域具有潜在的应用。

2-溴-2-甲基丙酸的合成

2-溴异丁酸也称为 2-溴-2-甲基丙酸 . 它用作有机合成中的结构单元,并在制药行业中应用。

2- (2-溴异丁酰氧基)乙基甲基丙烯酸酯的合成

2-溴异丁酸用于合成 2- (2-溴异丁酰氧基)乙基甲基丙烯酸酯 . 该化合物用于制备聚合物和涂料。

2-叠氮乙基 2-溴异丁酸酯的合成

2-溴异丁酸用于合成 2-叠氮乙基 2-溴异丁酸酯 . 该化合物用于点击化学,这是一种通过将小单元连接在一起快速可靠地生成物质的强大工具。

2-溴异丁酸 N-羟基琥珀酰亚胺酯的合成

2-溴异丁酸用于合成 2-溴异丁酸 N-羟基琥珀酰亚胺酯 . 该化合物用作肽合成的试剂。

安全和危害

2-Bromoisobutyric acid is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and storing in a well-ventilated place .

属性

IUPAC Name |

2-bromo-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO2/c1-4(2,5)3(6)7/h1-2H3,(H,6,7)/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSPGBOGLXKMDU-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Chlorophenyl)methyl]-2-(1-methylazepan-4-yl)phthalazin-1-one](/img/structure/B566077.png)

![(3aR,4R,7aR)-4-[(S)-Hydroxy[(4R)-2-oxo-1,3-dioxolane-4-yl]methyl]-2-methyl-3a,7a-dihydro-4H-pyrano[3,4-d]oxazole-6-carboxylic acid methyl ester](/img/structure/B566084.png)

![2-[(4-Carboxyphenyl)methyl]-4-thiazolecarboxylic Acid](/img/structure/B566091.png)

![5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine](/img/structure/B566092.png)

![2-[(4-Aminophenyl)propan-2-yl]-4-thiazolecarboxylic Acid Hydrochloride](/img/structure/B566095.png)